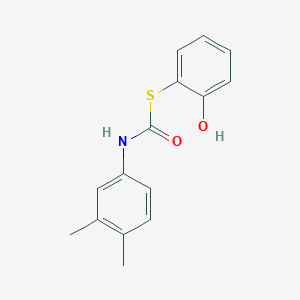
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate
Beschreibung
S-(2-Hydroxyphenyl) N-(3,4-Xylyl)thiocarbamate: ist eine organische Verbindung mit der Summenformel C15H15NO2S und einem Molekulargewicht von 273,356 g/mol . Diese Verbindung gehört zur Klasse der Thiocarbamate, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt sind, darunter Landwirtschaft, Medizin und Materialwissenschaften.
Eigenschaften
CAS-Nummer |
63746-94-1 |
|---|---|
Molekularformel |
C15H15NO2S |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
S-(2-hydroxyphenyl) N-(3,4-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO2S/c1-10-7-8-12(9-11(10)2)16-15(18)19-14-6-4-3-5-13(14)17/h3-9,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
ZPJNKIRARPMLJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)SC2=CC=CC=C2O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden und Sulfonen führen.
Reduktion: Reduktionsreaktionen können die Thiocarbamategruppe in entsprechende Amine und Alkohole umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Thiocarbamategruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Alkohole und Thiole können unter milden Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Alkohole.
Substitution: Verschiedene substituierte Thiocarbamate.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiocarbamates.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und so die Substratbindung und die anschließende Katalyse verhindert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, darunter die Unterdrückung der Zellproliferation und die Induktion von Apoptose in Krebszellen.
Wirkmechanismus
The mechanism of action of S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- S-(4-Hydroxyphenyl) N-(2,5-Dimethoxyphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-Chlor-6-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-Methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(3-(Methylthio)phenyl)thiocarbamate
- S-(2-Hydroxyphenyl) N-(3-Chlor-2-methylphenyl)thiocarbamate
Einzigartigkeit: S-(2-Hydroxyphenyl) N-(3,4-Xylyl)thiocarbamate ist aufgrund seines spezifischen Substitutionsmusters an den aromatischen Ringen einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese einzigartige Struktur der Verbindung ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in industriellen Anwendungen macht .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


